Lipophilicity-Driven Selectivity: LogP vs. Methoxy Analogs
The free base exhibits a computed LogP of 0.53, which is approximately 1.8 log units lower than the 4‑methoxy analog (LogP 2.34 for the hydrochloride; free‑base expected to be similar) [1]. This lower lipophilicity correlates with improved aqueous solubility and reduced non‑specific protein binding, while the retention of two hydrogen‑bond donors (NH₂ and OH) versus one (NH₂ only) in the methoxy analog provides an additional enthalpic anchor for target engagement . The regioisomer 1‑(4‑amino‑2‑hydroxyphenyl)ethanone (LogP 0.85‑1.05) is slightly more lipophilic, indicating that the para‑hydroxy‑meta‑amino arrangement in the target compound uniquely balances hydrophilicity and hydrogen‑bonding capacity [2].
| Evidence Dimension | Lipophilicity (LogP) and hydrogen‑bond‑donor count |
|---|---|
| Target Compound Data | LogP 0.5336; H‑bond donors = 2 (NH₂, OH); TPSA 63.32 Ų |
| Comparator Or Baseline | 4‑Methoxy analog HCl: LogP 2.34, H‑bond donors = 1; Regioisomer 1‑(4‑amino‑2‑hydroxyphenyl)ethanone: LogP 0.85‑1.05 |
| Quantified Difference | ΔLogP ≈ −1.8 (vs. methoxy analog); ΔLogP ≈ −0.3 to −0.5 (vs. regioisomer); ΔHBD = +1 |
| Conditions | Computational predictions (ALOGPS / ACD/Labs); TPSA calculated by standard fragment method. |
Why This Matters
The unique combination of low lipophilicity and dual H‑bond donors enables early‑stage SAR exploration where aqueous solubility and specific polar interactions are paramount, differentiating this scaffold from more lipophilic, mono‑donor analogs.
- [1] Molbase – 2‑Amino‑1‑(4‑methoxyphenyl)ethanone hydrochloride (LogP 2.3389, PSA 52.32, H‑donors 1). View Source
- [2] ChemBase – 1‑(4‑Amino‑2‑hydroxyphenyl)ethanone (LogP 1.048, H‑donors 2). View Source
